Ethotoin

Beschreibung

This compound is a hydantoin derivative and anticonvulsant. This compound exerts an antiepileptic effect without causing general central nervous system depression. The mechanism of action is probably very similar to that of phenytoin. The latter drug appears to stabilize rather than to raise the normal seizure threshold, and to prevent the spread of seizure activity rather than to abolish the primary focus of seizure discharges. This compound is no longer commonly used.

This compound is an Anti-epileptic Agent. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.

This compound is a hydantoin anticonvulsant with anti-epileptic activity. The mechanism of action is not completely known, but is thought to be fairly similar to phenytoin. This compound influences synaptic transmission by altering sodium and calcium ion influx across neuronal membranes in the repolarization, depolarization, and membrane stability phase and interferes with the calcium uptake in presynaptic terminals. This inhibits neuronal firing and results in the stabilization of neuronal membranes, thereby preventing the spread of seizure activity at the motor cortex.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1957 and is indicated for seizure and epilepsy.

was heading 1966-94 (see under HYDANTOINS 1966-90); use HYDANTOINS to search this compound 1966-94

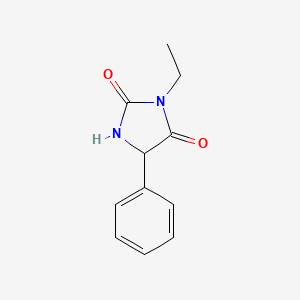

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQIFWWUIBRPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023020 | |

| Record name | Ethotoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethotoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, dilute aqueous solutions of alkali hydroxides., 2.38e+00 g/L | |

| Record name | Ethotoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethotoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Stout prisms from water. | |

CAS No. |

86-35-1 | |

| Record name | Ethotoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethotoin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethotoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethotoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethotoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethotoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46QG38NC4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethotoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 °C | |

| Record name | Ethotoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00754 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethotoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ethotoin in Epilepsy Research

This guide provides a comprehensive technical overview of ethotoin, a hydantoin-class anticonvulsant, designed for researchers, scientists, and professionals in drug development. We will delve into its core mechanism of action, supported by field-proven insights and experimental methodologies.

Introduction: this compound in the Landscape of Antiepileptic Drugs

This compound, marketed under names like Peganone, is a first-generation antiepileptic drug (AED) belonging to the hydantoin class, alongside the more widely known phenytoin.[1][2] Chemically, it is 3-ethyl-5-phenylimidazolidine-2,4-dione.[3][4] While not typically a first-line treatment, this compound serves as a valuable therapeutic option for tonic-clonic and complex partial seizures, particularly for patients who may not tolerate other AEDs well due to its generally more favorable side-effect profile.[1][5][6][7] Its clinical utility stems from its ability to control seizures without causing generalized central nervous system depression.[3][8]

Part 1: The Core Mechanism of Action - Stabilization of Neuronal Membranes

The primary anticonvulsant effect of this compound is achieved through the stabilization of neuronal membranes, which mitigates the hyperexcitability that leads to seizures.[1] This is accomplished predominantly by modulating voltage-gated sodium channels.[1]

Modulation of Voltage-Gated Sodium Channels

In epileptic conditions, neurons exhibit rapid, repetitive firing. This pathological activity is dependent on the function of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials.[1] this compound's mechanism is believed to be very similar to that of phenytoin.[3][8][9] It exerts its effect by prolonging the inactive state of these sodium channels following an action potential.[1]

This action is use-dependent, meaning this compound preferentially targets neurons that are firing at high frequencies—a characteristic of a seizure focus.[10] By binding to the inactivated state of the sodium channel, this compound prevents the channel from quickly returning to its resting state, thereby reducing the neuron's ability to fire successive action potentials.[1][11] This ultimately prevents the spread of seizure activity rather than abolishing the initial seizure discharge.[3][8]

Caption: this compound's interaction with voltage-gated sodium channels.

Potential Influence on Other Ion Channels

While the primary mechanism involves sodium channels, there is evidence to suggest that hydantoins like this compound may also influence other ion channels, such as calcium channels.[1][4] Calcium ions are crucial for neurotransmitter release and overall neuronal excitability.[1] By potentially modulating calcium influx at the presynaptic terminal, this compound could further contribute to the suppression of seizure activity.[4] However, this secondary mechanism is less well-characterized compared to its effects on sodium channels.

Part 2: Structure-Activity Relationship and Pharmacokinetics

The chemical structure of this compound is key to its function. As a hydantoin derivative, its activity is linked to the ability to form hydrogen bonds.[12]

| Pharmacokinetic Parameter | Value | Reference |

| Absorption | Fairly rapid oral absorption | [3][13] |

| Metabolism | Hepatic | [1][13] |

| Elimination Half-Life | 3 to 9 hours | [13][14][15] |

| Excretion | Primarily in urine as inactive metabolites | [13][14] |

The relatively short half-life of this compound necessitates divided daily doses to maintain steady-state therapeutic concentrations.[16] This pharmacokinetic property can be a limiting factor in its clinical usefulness.[16]

Part 3: Experimental Protocols for Investigating this compound's Mechanism

To rigorously study the mechanism of action of this compound, a combination of in vitro and in vivo models is essential.

In Vitro Analysis: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated neurons or cell lines expressing specific sodium channel subtypes.

Objective: To characterize the effect of this compound on the gating properties of voltage-gated sodium channels.

Methodology:

-

Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293 cells) stably expressing the desired sodium channel isoform.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Apply voltage protocols to elicit sodium currents. This includes voltage steps to assess tonic block and high-frequency pulse trains to evaluate use-dependent block.

-

Perfuse the cells with a baseline extracellular solution.

-

Apply varying concentrations of this compound to the bath and record the resulting changes in sodium current amplitude and kinetics.

-

-

Data Analysis:

-

Measure the peak sodium current in the presence and absence of this compound to determine the degree of tonic block.

-

Analyze the reduction in current amplitude during a train of depolarizing pulses to quantify use-dependent inhibition.

-

Construct dose-response curves to calculate the IC50 for both tonic and use-dependent block.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Adjunctive therapy for intractable epilepsy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. cureepilepsy.org [cureepilepsy.org]

- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]

- 12. Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. youtube.com [youtube.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Clinical pharmacology of mephenytoin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethotoin: A Technical Guide to Synthesis, Properties, and Mechanism of Action

Introduction

Ethotoin is an anticonvulsant medication belonging to the hydantoin class of drugs, structurally similar to the more widely known antiepileptic, Phenytoin.[1][2] Its primary therapeutic application is in the management of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[3][4] Marketed historically under the brand name Peganone, this compound was first approved by the FDA in 1957.[2] While effective, it is now less commonly used, often serving as an alternative for patients who require different therapeutic options or experience adverse effects with other antiepileptics.[1][5][6]

This guide provides a detailed examination of the chemical synthesis, physicochemical properties, and mechanism of action of this compound. It is designed to be a comprehensive resource for professionals engaged in pharmaceutical research and development, offering field-proven insights into its core scientific attributes.

Chemical Synthesis of this compound (3-ethyl-5-phenylimidazolidine-2,4-dione)

The synthesis of this compound is a well-established process that typically involves a two-step procedure: the formation of the core hydantoin ring followed by N-alkylation. This approach provides a reliable pathway to the final active pharmaceutical ingredient (API).

Synthesis Pathway Overview

The most common synthesis route begins with the reaction of benzaldehyde and urea (or a related compound) to form the 5-phenylhydantoin intermediate.[2] This intermediate is subsequently alkylated using an ethylating agent to yield the target molecule, this compound.[2]

Caption: General two-step synthesis pathway for this compound.

Causality and Experimental Choices

-

Step 1: Hydantoin Ring Formation: The initial reaction between an aldehyde (benzaldehyde), a cyanide source, and ammonium carbonate is a variation of the Bucherer-Bergs reaction, a classic method for synthesizing hydantoins. A simpler variant involves reacting benzaldehyde oxynitrile with urea.[2] This step efficiently constructs the core imidazolidine-2,4-dione heterocyclic system. The phenyl group at the 5-position is crucial for the anticonvulsant activity of this class of compounds.

-

Step 2: N-Alkylation: The nitrogen at the 3-position of the 5-phenylhydantoin intermediate is deprotonated by a suitable base, forming a nucleophilic anion. This anion then attacks an ethylating agent, such as ethyl iodide, in a standard SN2 reaction.[2] The addition of the ethyl group at this specific position modulates the drug's pharmacokinetic and pharmacodynamic properties compared to its unalkylated or differently alkylated analogs like Phenytoin (which is diphenyl-substituted) or Mephenytoin (which is N-methylated).[7]

Detailed Experimental Protocol

Objective: To synthesize 3-ethyl-5-phenylhydantoin (this compound) from 5-phenylhydantoin.

Materials:

-

5-phenylhydantoin

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-phenylhydantoin (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. The K₂CO₃ acts as the base to deprotonate the hydantoin nitrogen.

-

Alkylation: Add ethyl iodide (1.1-1.2 equivalents) dropwise to the stirred suspension.

-

Heating: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an excess of cold deionized water. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield pure this compound as stout prisms.[5]

-

Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the final product using techniques such as Melting Point determination, NMR, IR, and Mass Spectrometry.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound define its stability, solubility, and suitability for formulation.

Key Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-ethyl-5-phenylimidazolidine-2,4-dione | [5] |

| CAS Number | 86-35-1 | [5] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [5] |

| Molecular Weight | 204.22 g/mol | [5] |

| Appearance | Solid, stout prisms.[5] White to off-white powder. | [8] |

| Melting Point | 94 °C | [5] |

| Solubility | Sparingly soluble in cold water; more soluble in hot water. Freely soluble in alcohol, ether, benzene, and dilute aqueous solutions of alkali hydroxides. | [5] |

| LogP | 1.05 | [5] |

| Stability | Darkens on exposure to light or extreme heat. | [5] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

-

Mass Spectrometry (GC-MS): The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 204.[5] Key fragmentation patterns can help confirm the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence of key functional groups. Expected characteristic peaks include:

-

~3200 cm⁻¹ (N-H stretching)

-

~3050 cm⁻¹ (Aromatic C-H stretching)

-

~2950 cm⁻¹ (Aliphatic C-H stretching)

-

~1770 and ~1710 cm⁻¹ (Two distinct C=O stretching bands from the hydantoin ring)

-

~1600 cm⁻¹ (C=C stretching of the phenyl ring)

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the phenyl group (multiplets in the aromatic region), a singlet for the N-H proton, and a signal for the methine proton at the 5-position.

-

¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons, the carbons of the phenyl ring, the two carbons of the ethyl group, and the chiral carbon at the 5-position.

-

Mechanism of Action

This compound's anticonvulsant effect is achieved primarily through the modulation of neuronal ion channels, a mechanism it shares with other hydantoin derivatives like Phenytoin.[1][2][3]

Primary Mechanism: Stabilization of Neuronal Membranes

The core of this compound's action is the stabilization of neuronal membranes against hyperexcitability.[1][6] It achieves this by acting on voltage-gated sodium (Na⁺) channels, which are fundamental to the generation and propagation of action potentials.[1]

The process unfolds as follows:

-

Binding to Na⁺ Channels: this compound binds to the voltage-gated sodium channels in neurons.

-

Prolonging the Inactive State: Its primary effect is to prolong the refractory, or inactive, state of these channels after an action potential has fired.[1]

-

Inhibition of Rapid Firing: By keeping the channels in this inactive state for longer, this compound prevents the rapid, repetitive, and high-frequency firing of neurons that characterizes seizure activity.[1]

-

Preventing Seizure Spread: This action helps to prevent the spread of seizure activity from a primary focus to other parts of the brain, rather than abolishing the initial discharge itself.[3][5]

There is also evidence to suggest that this compound may influence calcium (Ca²⁺) ion channels, which would further contribute to the overall stabilization of neuronal excitability and reduction in neurotransmitter release.[1][9][10]

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Analytical Methodologies

Validated analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and quality control of this compound.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the predominant techniques for the analysis of this compound.

-

HPLC with UV Detection (HPLC-UV): This is a common and robust method for quantifying this compound in biological matrices like plasma or serum.[11][12] The phenyl group in this compound provides a strong chromophore, allowing for sensitive detection at low UV wavelengths.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method used for both quantification and identification, particularly in metabolic studies to identify this compound and its various metabolites in urine.[11][13]

Sample Preparation: Effective analysis requires efficient extraction from complex biological fluids. Common techniques include:

Sample Protocol: HPLC-UV Analysis of this compound in Plasma

Objective: To quantify the concentration of this compound in human plasma.

Methodology:

-

Sample Preparation (LLE):

-

To 1.0 mL of plasma sample in a centrifuge tube, add an internal standard (e.g., another hydantoin derivative not present in the sample).

-

Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

-

Solvent Evaporation:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex briefly to dissolve the residue.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 4.5) in a 40:60 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector set to a wavelength of approximately 220 nm.

-

-

Quantification:

-

Create a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio (this compound/Internal Standard) to the calibration curve.

-

This self-validating system, incorporating an internal standard and a multi-point calibration curve, ensures the accuracy and precision required for clinical and research applications.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. This compound [bionity.com]

- 5. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 86-35-1: this compound | CymitQuimica [cymitquimica.com]

- 7. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nonlinear this compound kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gas chromatographic-mass spectrometric studies on the metabolic fate of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medipol.edu.tr [medipol.edu.tr]

- 15. mdpi.com [mdpi.com]

The Preclinical Pharmacokinetics and Pharmacodynamics of Ethotoin: An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the essential preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies for Ethotoin (3-Ethyl-5-phenylhydantoin), a hydantoin-class anticonvulsant. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to explain the scientific rationale behind experimental designs, ensuring a robust and self-validating approach to the preclinical evaluation of this compound.

Introduction: this compound in the Context of Anticonvulsant Drug Development

This compound, marketed historically as Peganone, is an antiepileptic drug (AED) used for the control of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[1][2][3] As a member of the hydantoin class, it shares a core mechanism of action with the more widely known compound, phenytoin.[4] While considered less potent than phenytoin, it has also been reported to have a more favorable side-effect profile, particularly regarding adverse effects like gingival hyperplasia and ataxia.[5] For preclinical researchers, understanding the nuanced PK/PD profile of this compound is critical for identifying its therapeutic window, predicting its efficacy in various seizure models, and establishing a solid foundation for potential clinical translation.

This guide will delineate the critical preclinical assays and studies, providing both the "how" and the "why" to empower researchers to generate high-quality, reproducible data.

Pharmacodynamics (PD): Elucidating the Anticonvulsant Activity of this compound

The primary pharmacodynamic effect of this compound is the suppression of seizure activity.[2] Preclinical studies are designed to confirm this activity, determine its potency and efficacy, and characterize its profile against different seizure types.

Mechanism of Action: Stabilizing Neuronal Excitability

This compound exerts its anticonvulsant effects by stabilizing neuronal membranes against hyperexcitability.[4] Its mechanism is largely attributed to the modulation of voltage-gated sodium channels, a pathway it shares with phenytoin.[4] By binding to the channel, this compound prolongs its inactive state, thereby limiting the rapid, repetitive firing of action potentials that underlies seizure propagation.

Caption: this compound stabilizes neuronal membranes by blocking voltage-gated sodium channels.

In Vitro Mechanistic Validation: Patch-Clamp Electrophysiology

The most direct method to validate this compound's effect on its primary molecular target is through whole-cell patch-clamp electrophysiology. This technique allows for the precise measurement of ion channel currents in isolated neurons or cell lines expressing voltage-gated sodium channels (e.g., HEK293 cells transfected with specific channel subtypes).

-

Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons from rodents) or a suitable cell line on glass coverslips.

-

Solution Preparation:

-

External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[6] Continuously bubble with carbogen (95% O₂ / 5% CO₂) to maintain pH.

-

Internal Solution: Prepare a pipette solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.[6]

-

-

Recording:

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with aCSF.

-

Using a micropipette puller, create glass pipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Approach a target neuron and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.[7]

-

In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and apply depolarizing voltage steps to elicit sodium currents.

-

-

Drug Application: After establishing a stable baseline recording, perfuse the chamber with aCSF containing known concentrations of this compound.

-

Data Analysis: Measure the peak amplitude of the sodium current before and after drug application. Generate a concentration-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) of this compound.

Causality Insight: This experiment directly links the presence of this compound to a quantifiable reduction in sodium channel activity, providing strong evidence for its primary mechanism of action. Comparing its IC₅₀ to that of phenytoin can provide a relative measure of potency at the molecular level.

In Vivo Efficacy Evaluation: Core Anticonvulsant Models

To assess the functional anticonvulsant effect in vivo, a battery of well-characterized rodent seizure models is employed. The Maximal Electroshock Seizure (MES) and the Pentylenetetrazol (PTZ) tests are the foundational screens for generalized tonic-clonic and myoclonic/absence seizures, respectively.[8][9]

This model is highly predictive of efficacy against generalized tonic-clonic seizures and primarily identifies compounds that prevent seizure spread.[9]

-

Animal Model: Adult male CF-1 mice or Sprague-Dawley rats.[8][9]

-

Drug Administration: Administer this compound or vehicle via the intended test route (e.g., intraperitoneal [i.p.] or oral [p.o.]). Dosing should occur at a predetermined time before the seizure induction to coincide with the suspected time of peak effect (TPE).[10]

-

Seizure Induction:

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[11] An animal is considered protected if this phase is absent.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis from data obtained at several dose levels.[8]

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

This model is used to identify agents that raise the seizure threshold and is effective at detecting drugs useful for myoclonic and absence seizures.[8]

-

Animal Model: Adult male CF-1 mice or Sprague-Dawley rats.[8]

-

Drug Administration: Administer this compound or vehicle (i.p. or p.o.) at the predetermined TPE.

-

Seizure Induction: Inject a convulsant dose of PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck. A typical dose is 85 mg/kg for mice.[8]

-

Observation: Place animals in individual observation chambers and observe for 30 minutes for the presence of seizures.

-

Endpoint: The primary endpoint is the failure to observe a minimal clonic seizure (e.g., clonus of the forelimbs lasting for at least 5 seconds). An animal is considered protected if this endpoint is met.

-

Data Analysis: Calculate the ED₅₀ using probit analysis from dose-response data.

Trustworthiness Insight: By using standardized, well-validated models like MES and PTZ, the resulting efficacy data can be reliably compared to a large historical database of other anticonvulsant compounds, providing authoritative context for this compound's potency and spectrum of activity. For example, the ED₅₀ of phenytoin in the mouse MES test is approximately 9.81 mg/kg, providing a direct benchmark for this compound.[12]

Pharmacokinetics (PK): Characterizing the ADME Profile

Pharmacokinetics describes what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough preclinical PK assessment is vital for interpreting efficacy and toxicology data and for predicting human pharmacokinetics.

Preclinical Pharmacokinetic Profile

While extensive human pharmacokinetic data for this compound exists, specific and comprehensive preclinical data in common laboratory species is less available in published literature. Human studies show that after oral administration, this compound is rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 2 hours and an elimination half-life (t½) ranging from 3 to 9 hours.[1][13] The drug exhibits non-linear, saturable metabolism.[1]

For preclinical studies, it is imperative to determine these parameters in the species being used for pharmacodynamic and toxicological evaluation. The data for phenytoin in rats can serve as a useful surrogate for illustrating the expected profile of a hydantoin. For instance, after a single 30 mg/kg oral dose of phenytoin suspension in rats, a Cmax was achieved, though the Tmax was longer than that observed for a fosphenytoin solution.[14] The absolute oral bioavailability of drugs can vary significantly between species and cannot always be reliably predicted from preclinical models.[15]

Table 1: Representative Pharmacokinetic Parameters (Illustrative) Note: Specific preclinical PK data for this compound is sparse. Human data and data from the analogue phenytoin in rats are provided for context.

| Parameter | This compound (Human) | Phenytoin (Rat) | Significance for Preclinical Studies |

| Route | Oral | Oral / IV | Must be characterized for each intended route of administration. |

| Tmax (Time to Peak) | ~2 hours[13] | ~4 hours (oral suspension)[14] | Informs the timing of PD and toxicology assessments (TPE). |

| t½ (Half-life) | 3 - 9 hours[1] | Variable, dose-dependent | Determines dosing frequency for repeat-dose studies. |

| Bioavailability (F%) | Not well established | Variable | Critical for relating oral doses to systemic exposure. |

| Metabolism | Hepatic, Non-linear[1] | Hepatic, Non-linear[16] | Indicates potential for drug-drug interactions and dose-dependent exposure. |

| Therapeutic Range | 15 - 50 µg/mL[17] | N/A | Target exposure for efficacy studies. |

Bioanalytical Method: Quantifying this compound in Biological Matrices

A robust and validated bioanalytical method is the cornerstone of any PK study. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and specificity.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add an internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another hydantoin like mephenytoin).

-

Precipitate proteins by adding 3-4 volumes of cold acetonitrile.[18]

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

-

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the IS must be optimized.

-

-

Validation: The method must be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[19]

In Vitro Metabolism: Metabolic Stability Assessment

Understanding how quickly this compound is metabolized by liver enzymes is crucial for predicting its in vivo clearance and potential for species differences. The liver microsomal stability assay is a standard high-throughput screen.

-

Reagent Preparation:

-

Microsomes: Thaw pooled liver microsomes from the relevant species (e.g., rat, mouse, dog, human) on ice. Prepare a working stock in 100 mM potassium phosphate buffer (pH 7.4).[20]

-

Cofactor: Prepare an NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[14]

-

Test Compound: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

-

Incubation:

-

In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., final concentration 0.5 mg/mL) and this compound (e.g., final concentration 1 µM) at 37°C.[12]

-

Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.[14]

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[20]

-

-

Analysis:

-

Centrifuge the plate to pellet protein and analyze the supernatant using a validated LC-MS/MS method to determine the remaining concentration of this compound.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[14]

-

Caption: Workflow for determining metabolic stability using liver microsomes.

Preclinical Safety and Toxicology

Toxicology studies are designed to identify potential target organs of toxicity and to determine a safe starting dose for clinical trials. Studies should be conducted in at least two species, typically one rodent (rat) and one non-rodent (dog).

Acute Toxicity

A single-dose toxicity study is performed to determine the maximum tolerated dose (MTD) and to identify signs of acute toxicity. Animals are administered escalating doses of this compound and are observed for a period of up to 14 days for clinical signs, effects on body weight, and any mortality.[5]

Repeat-Dose Toxicity

The duration of repeat-dose toxicity studies is linked to the intended duration of clinical use. For an anticonvulsant intended for chronic use, studies of 28 days to 3 months are typical for supporting early clinical trials.

-

Animal Model: Young adult Sprague-Dawley rats, both sexes.

-

Dose Groups: Typically a control group (vehicle only) and three dose levels (low, mid, high). Dose selection should be based on acute toxicity data and PK/PD modeling to achieve exposures that are multiples of the anticipated therapeutic exposure.

-

Administration: this compound is administered daily via oral gavage for 28 consecutive days.

-

In-life Observations:

-

Clinical Signs: Observe animals daily for any signs of toxicity.

-

Body Weights: Record weekly.

-

Food Consumption: Measure weekly.

-

Ophthalmology and Functional Observations: Conduct at baseline and near the end of the study.

-

-

Terminal Procedures:

-

Clinical Pathology: At the end of the treatment period, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

-

Necropsy and Organ Weights: Conduct a full gross necropsy on all animals. Weigh key organs (e.g., liver, kidneys, brain, spleen).

-

Histopathology: Preserve a comprehensive list of tissues in formalin for microscopic examination.

-

Self-Validating System: The inclusion of multiple dose groups allows for the establishment of a dose-response relationship for any observed toxicities. Correlating these findings with toxicokinetic (TK) data (plasma concentrations of this compound measured during the study) helps to establish an exposure-response relationship, which is far more valuable for risk assessment than a simple dose-response.

Conclusion: Synthesizing a Preclinical Profile

The successful preclinical development of this compound, or any anticonvulsant candidate, relies on the logical and systematic integration of pharmacodynamic, pharmacokinetic, and toxicological data. The in-depth protocols and scientific rationale outlined in this guide provide a framework for generating a comprehensive data package. By first understanding the mechanism and confirming in vivo efficacy, researchers can then use pharmacokinetic data to bridge the gap between dose and exposure. This exposure data, in turn, is critical for interpreting toxicology findings and establishing a safety margin. This integrated, iterative process ensures scientific integrity and provides the authoritative grounding necessary to make informed decisions on advancing a compound toward clinical investigation.

References

- 1. drugs.com [drugs.com]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. This compound [drugcentral.org]

- 5. This compound in seizures of childhood and adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Time for phenytoin concentration to peak: consequences of first-order and zero-order absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of subchronic administration of antiseizure drugs in spontaneously seizing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Clinical pharmacology of mephenytoin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenytoin pharmacokinetics following oral administration of phenytoin suspension and fosphenytoin solution to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phenytoin – Pharmacokinetics [sepia2.unil.ch]

- 17. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethotoin's Impact on Neuronal Excitability and Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethotoin, a member of the hydantoin class of anticonvulsant drugs, exerts its therapeutic effects by modulating neuronal excitability. While less potent and less commonly prescribed than its structural analog, phenytoin, a comprehensive understanding of its mechanism of action is crucial for informed drug development and clinical application. This guide provides an in-depth analysis of this compound's effects on neuronal ion channels, primarily focusing on its role as a modulator of voltage-gated sodium channels and its potential interactions with calcium channels. Drawing upon the extensive research conducted on the prototypical hydantoin, phenytoin, this document elucidates the molecular mechanisms by which this compound is understood to stabilize neuronal membranes and suppress the aberrant electrical activity characteristic of epileptic seizures. This guide also presents detailed experimental protocols for investigating these effects and summarizes the available quantitative data to provide a practical resource for researchers in the field.

Introduction: The Clinical Context of this compound

This compound is an anticonvulsant medication primarily indicated for the control of tonic-clonic (grand mal) and complex partial seizures.[1] As a hydantoin derivative, it shares a core chemical structure and a fundamental mechanism of action with the more widely known drug, phenytoin.[2][3] Though generally considered to have a more favorable side-effect profile than phenytoin, its clinical use is often as a second-line or adjunctive therapy for patients who do not respond well to or cannot tolerate other antiepileptic drugs.[4] The therapeutic efficacy of this compound is rooted in its ability to reduce disorganized electrical activity within the central nervous system.[5]

The Primary Mechanism: Stabilization of Neuronal Membranes via Sodium Channel Modulation

The principal mechanism by which this compound exerts its anticonvulsant effects is through the stabilization of neuronal membranes, thereby inhibiting the rapid and repetitive firing of neurons that underlies seizure activity.[4] This stabilization is primarily achieved by modulating the function of voltage-gated sodium channels, which are integral to the generation and propagation of action potentials.[4]

State-Dependent Block of Voltage-Gated Sodium Channels

This compound's action on sodium channels is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the channel.[4][6] During an action potential, sodium channels cycle through three main states: resting, open (activated), and inactivated. Following depolarization and the influx of sodium ions, the channels enter a brief inactivated state during which they cannot be re-opened. This compound prolongs this inactive state, making it more difficult for the neuron to fire another action potential in quick succession.[4] This frequency-dependent action is particularly effective at suppressing the high-frequency neuronal discharges that characterize epileptic seizures, while having less effect on normal, lower-frequency neuronal signaling.[7]

While direct quantitative data for this compound is limited, studies on the closely related compound, phenytoin, provide significant insight. Phenytoin has been shown to decrease the amplitude of sodium currents in a voltage-dependent manner and to enhance slow inactivation of these channels.[7][8] It is believed that this compound acts in a similar fashion.[9][10]

The Putative Binding Site

Molecular modeling and mutagenesis studies on phenytoin suggest that it binds to a site within the inner pore of the voltage-gated sodium channel.[11] This binding site is thought to be formed by amino acid residues in the S6 transmembrane segment of domain IV.[11][12] The interaction of phenytoin with this site is believed to allosterically modulate the channel's gating machinery, favoring the inactivated conformation. Given the structural similarity, it is highly probable that this compound interacts with a similar binding pocket.

Secondary Mechanisms: Modulation of Calcium Channels

In addition to its primary effects on sodium channels, there is evidence to suggest that this compound may also influence the function of voltage-gated calcium channels.[4][13] Calcium influx through these channels is a critical step in neurotransmitter release and also contributes to neuronal excitability.[4]

Effects on T-type and L-type Calcium Channels

Research on phenytoin has shown that it can inhibit T-type calcium currents, which are involved in the generation of burst firing in neurons.[14][15] However, the effective concentrations for T-type channel inhibition are often near the maximum therapeutic range.[14] Conversely, other studies have indicated that phenytoin may preferentially inhibit L-type calcium currents in certain cell types.[9][16] The precise effects of this compound on different calcium channel subtypes have not been as extensively characterized, but a modulatory role is considered a potential contributor to its overall anticonvulsant profile.[4]

Impact on Synaptic Transmission

The modulation of ion channels by this compound ultimately leads to a reduction in excitatory synaptic transmission. Studies on phenytoin have demonstrated a depression of both low-frequency synaptic transmission and post-tetanic potentiation, a form of short-term synaptic plasticity.[5] This is achieved by reducing the probability of neurotransmitter release from the presynaptic terminal, a direct consequence of the stabilization of the inactivated state of presynaptic sodium channels and potential modulation of presynaptic calcium channels.[17]

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on neuronal ion channels and excitability.

Whole-Cell Patch-Clamp Electrophysiology to Study Voltage-Gated Sodium Currents

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in cultured neurons or heterologous expression systems.

Cell Preparation:

-

Culture primary neurons (e.g., rat cortical or hippocampal neurons) or a cell line stably expressing a specific sodium channel subtype (e.g., HEK293 cells with Nav1.2).

-

Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

Use cells for recording 24-48 hours after plating or transfection.

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[18]

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[18]

-

This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.

Recording Procedure:

-

Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-5 MΩ.

-

Hold the cell at a membrane potential of -100 mV to ensure the majority of sodium channels are in the resting state.

-

To measure the current-voltage (I-V) relationship, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).[18]

-

To assess steady-state inactivation, apply a 500 ms prepulse to various potentials (e.g., -120 mV to 0 mV) followed by a test pulse to elicit a sodium current (e.g., to 0 mV).[18]

-

Record baseline currents in the absence of this compound.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage protocols.

-

Wash out the drug with the control external solution to check for reversibility of the effects.

Data Analysis:

-

Measure the peak amplitude of the sodium current at each voltage step to construct I-V curves.

-

Fit the steady-state inactivation data with a Boltzmann function to determine the half-inactivation potential (V½).

-

Compare the I-V curves and V½ of inactivation in the presence and absence of this compound to quantify its effects.

Current-Clamp Recordings to Assess Neuronal Excitability

This protocol measures the effect of this compound on the firing properties of neurons.

Procedure:

-

Establish a whole-cell current-clamp recording configuration as described above.

-

Record the resting membrane potential.

-

Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

-

Measure the number of action potentials fired at each current step, the action potential threshold, and the firing frequency.

-

Apply this compound via perfusion and repeat the current injections.

-

Analyze the changes in firing patterns in the presence of the drug.

Quantitative Data Summary

While direct quantitative data for this compound is scarce in the published literature, the data for phenytoin serves as a crucial reference point for understanding the potency of hydantoin-class anticonvulsants.

| Parameter | Drug | Value | Cell Type/Preparation | Reference |

| IC₅₀ for Voltage-Gated Na⁺ Channel Block | Phenytoin | 50.5 ± 17.4 µM | Cultured rat cerebrocortical neurons | [19] |

| Binding Affinity (Inactivated State) | Phenytoin | ~9 - 19 µM | Neuronal Na⁺ channels | [11] |

Visualizing the Mechanism of Action

Signaling Pathway of this compound on a Neuron

Caption: this compound's primary action is on voltage-gated sodium channels.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for assessing this compound's effect on ion channels.

Conclusion and Future Directions

This compound reduces neuronal excitability primarily by prolonging the inactivated state of voltage-gated sodium channels, a mechanism it shares with phenytoin. This state-dependent action allows for the preferential suppression of the high-frequency neuronal firing that underlies seizures. A secondary, less well-characterized effect on voltage-gated calcium channels may also contribute to its anticonvulsant properties.

While the mechanistic framework for this compound is well-established by analogy to phenytoin, there is a clear need for further research to provide direct, quantitative data on this compound itself. Future studies should focus on:

-

Determining the IC₅₀ values of this compound for various sodium and calcium channel subtypes.

-

Characterizing the kinetics of this compound's interaction with these channels.

-

Utilizing molecular modeling and site-directed mutagenesis to identify the specific binding site of this compound.

-

Conducting direct comparative electrophysiological studies of this compound and phenytoin to delineate subtle but potentially clinically relevant differences in their mechanisms.

A more detailed understanding of this compound's molecular pharmacology will not only refine its clinical use but also inform the development of novel anticonvulsant therapies with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Phenytoin reduces excitatory synaptic transmission and post-tetanic potentiation in the in vitro hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 7. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]

- 8. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenytoin partially antagonized L-type Ca2+ current in glucagon-secreting tumor cells (ITC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION [aesnet.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of calcium channel block by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenytoin preferentially inhibits L-type calcium currents in whole-cell patch-clamped cardiac and skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of phenytoin on the amygdala neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Vinpocetine is as potent as phenytoin to block voltage-gated Na+ channels in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Ethotoin as an Antiepileptic Drug

Abstract

Ethotoin (3-ethyl-5-phenylhydantoin), marketed for many years as Peganone, represents a noteworthy chapter in the history of antiepileptic drug (AED) development. As a member of the hydantoin class, its discovery was a direct result of the foundational success of phenytoin. This guide provides a comprehensive technical overview of the discovery, preclinical evaluation, clinical development, and mechanistic understanding of this compound. It explores the scientific rationale behind its synthesis and the experimental methodologies that defined its anticonvulsant profile. While ultimately positioned as a second-line agent due to lower potency compared to its predecessor, this compound's development underscored a critical objective in mid-20th-century pharmacology: the pursuit of AEDs with improved tolerability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the multi-stage process of bringing a CNS-active therapeutic from the laboratory to the clinic.

Introduction: The Therapeutic Landscape Before this compound

The mid-20th century was a pivotal time in the pharmacotherapy of epilepsy. The therapeutic armamentarium was limited, with the first effective AED, potassium bromide, having been introduced in 1857, followed by the serendipitous discovery of phenobarbital's anticonvulsant properties in 1912.[1] The landscape dramatically changed with the systematic investigation of non-sedative compounds, leading to the discovery of phenytoin in 1938.[2] Phenytoin, a hydantoin derivative, was highly effective against tonic-clonic seizures but was associated with a range of dose-limiting side effects. This clinical reality created a clear mandate for the pharmaceutical industry: to develop new chemical entities that retained the efficacy of the hydantoin scaffold while offering a wider therapeutic window and a more favorable safety profile. It was within this context that the exploration of structural analogs of phenytoin began, leading directly to the synthesis and investigation of this compound.

Discovery and Synthesis of this compound

This compound, chemically known as 3-ethyl-5-phenylimidazolidine-2,4-dione, is a structural analog of phenytoin.[3] Its development was a logical step in structure-activity relationship (SAR) studies of the hydantoin class. The core hydantoin ring was identified as a key pharmacophore for anticonvulsant activity. The synthetic route to this compound involves a multi-step process beginning with the formation of the core 5-phenylhydantoin ring, followed by specific alkylation.

The synthesis proceeds as follows:

-

Formation of 5-Phenylhydantoin: The process starts with the reaction of benzaldehyde oxynitrile with urea or ammonium bicarbonate.

-

Cyclization: This reaction forms an intermediate urea derivative which, under acidic conditions, cyclizes to create 5-phenylhydantoin.

-

Alkylation: The final step is the selective alkylation of the 5-phenylhydantoin product at the N-3 position using ethyl iodide, which yields this compound.[4]

This targeted chemical modification—the addition of an ethyl group at the N-3 position—was a deliberate experimental choice. The hypothesis was that altering the substitution on the hydantoin ring could modulate the compound's pharmacokinetic properties and its interaction with biological targets, potentially reducing the side effects observed with phenytoin, such as gingival hyperplasia and hirsutism.[5]

Preclinical Evaluation: Characterizing Anticonvulsant Activity

Following its synthesis, this compound underwent rigorous preclinical testing to define its pharmacological profile. The primary goal was to assess its efficacy in established, predictive animal models of epilepsy and to establish a preliminary safety profile.

The Maximal Electroshock Seizure (MES) Model

The Maximal Electroshock Seizure (MES) test was the cornerstone of preclinical anticonvulsant screening during this era.[6] This model is highly predictive of efficacy against generalized tonic-clonic seizures in humans.[7][8] The test involves inducing a maximal seizure via corneal or auricular electrical stimulation in rodents. The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which is considered a definitive sign of anticonvulsant protection.[7]

In laboratory animals, this compound was found to be effective against electroshock-induced convulsions.[9] This positive result was a critical validation, confirming that the compound retained the primary anticonvulsant characteristic of the hydantoin class and warranted further investigation.

Experimental Protocol: Maximal Electroshock (MES) Test

-

Animal Selection: Male albino mice (20-25 g) or male Wistar rats (100-150 g) are used, acclimatized for at least one week. Animals are fasted overnight before the experiment to ensure consistent drug absorption.

-

Group Allocation: Animals are randomly assigned to control and experimental groups (n=8-12 per group).

-

Vehicle Control Group: Receives the administration vehicle (e.g., 0.9% saline with 0.5% Tween 80). This group establishes the baseline seizure response.

-

Positive Control Group: Receives a standard AED like phenytoin to validate the experimental setup.

-

Test Compound Groups: Receive varying doses of this compound to determine the dose-response relationship.

-

-

Drug Administration: The test compound, positive control, or vehicle is administered via the desired route (typically oral gavage or intraperitoneal injection). Administration volume is kept consistent (e.g., 10 mL/kg for mice).

-

Pre-treatment Time: The MES test is conducted at the time of peak effect (TPE) of the test compound, determined from preliminary pharmacokinetic studies (e.g., 30, 60, 120 minutes post-administration).[10]

-

Seizure Induction:

-

Observation and Endpoint: The animal is immediately observed for the presence or absence of the tonic hindlimb extension phase. Abolition of this phase indicates protection.[7]

-

Data Analysis: The number of protected animals in each group is recorded. The percentage of protection is calculated, and the median effective dose (ED50) is determined using probit analysis.

Other Preclinical Models and Findings

This compound was also evaluated in other models, including the pentylenetetrazol (PTZ)-induced seizure test, which is predictive of efficacy against absence seizures. It showed lesser efficacy in this model compared to the MES test, suggesting a primary mechanism of action against seizure spread rather than seizure initiation.[9] Early toxicology studies indicated that while this compound was less potent than phenytoin, it also appeared to be less toxic, a finding that would be central to its clinical positioning.[3]

Table 1: Summary of Preclinical Anticonvulsant Profile of this compound

| Parameter | Model | Species | Finding | Significance |

| Efficacy | Maximal Electroshock (MES) | Rodents | Effective in preventing tonic hindlimb extension.[9] | Predictive of efficacy against generalized tonic-clonic seizures. |

| Efficacy | Pentylenetetrazol (PTZ) | Rodents | Less effective compared to MES.[9] | Suggests limited efficacy for absence seizures. |

| Neurotoxicity | Rotorod Test | Rodents | Higher doses required to induce ataxia compared to phenytoin. | Indicates a potentially better side-effect profile. |

Diagram 1: Preclinical Anticonvulsant Discovery Workflow

Caption: A generalized workflow for preclinical anticonvulsant drug discovery.

Clinical Development and Regulatory Approval

The promising preclinical data, particularly the suggestion of an improved safety margin, propelled this compound into clinical trials.

Clinical Trials and Efficacy

Clinical studies were designed to evaluate the safety and efficacy of this compound in patients with epilepsy. It was primarily investigated for the control of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[11][12] The trials confirmed the anticonvulsant activity predicted by the preclinical models. However, they also established that this compound was less potent than phenytoin, with a usual adult maintenance dose being 2 to 3 grams daily, administered in 4 to 6 divided doses.[11] This frequent dosing was necessitated by its short elimination half-life of 3 to 9 hours.[13][14]

A retrospective study of this compound used as adjunctive therapy for intractable seizures showed that approximately 51% of patients had a greater than 50% reduction in seizure frequency after one month of treatment.[15] The most significant reduction was observed in tonic seizures.[15]

Safety and Tolerability Profile

A key differentiating factor for this compound was its side-effect profile. It was generally associated with fewer adverse effects compared to phenytoin.[16] Notably, side effects like gingival hyperplasia and hirsutism were reported much less frequently.[5] Common side effects included gastrointestinal issues, dizziness, and rash.[4][17] However, like other hydantoins, this compound carried risks of more serious adverse effects, including blood dyscrasias and hepatic abnormalities, requiring monitoring of blood counts and liver function.[11][13]

Table 2: Key Clinical and Pharmacokinetic Properties of this compound

| Property | Description | Clinical Implication |

| Indications | Tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[4] | Targeted efficacy spectrum similar to phenytoin. |

| Dosage | Initial: ≤1 g/day ; Maintenance: 2-3 g/day in 4-6 divided doses.[11][13] | High pill burden and frequent dosing schedule. |

| Absorption | Rapidly absorbed after oral administration.[3][13] | Onset of action is relatively quick. |

| Metabolism | Hepatic, via saturable (non-linear) pathways.[11][13] | Potential for drug-drug interactions and unpredictable dose-concentration relationship. |

| Half-Life | 3 to 9 hours.[13] | Requires multiple daily doses to maintain steady-state therapeutic concentrations.[14] |

| Common Side Effects | Nausea, vomiting, tiredness, rash, dizziness.[12] | Generally better tolerated than phenytoin regarding cosmetic effects. |

| Serious Side Effects | Blood dyscrasias, hepatic abnormalities, suicidal ideation.[11][12] | Requires careful patient monitoring. |

FDA Approval and Market Position

This compound, under the brand name Peganone, was granted FDA approval in 1957 for the treatment of tonic-clonic and complex partial seizures.[4][5] It was marketed by Abbott Laboratories. Despite its favorable side-effect profile in some respects, its lower potency and inconvenient dosing schedule limited its use.[5] It was often considered a second-line agent for patients who could not tolerate phenytoin or as an adjunctive therapy.[16] Due to a combination of low product demand and manufacturing complexities, the product was eventually discontinued.[4]

Mechanism of Action

The mechanism of action of this compound is fundamentally similar to that of phenytoin and other hydantoin anticonvulsants.[16][18] Its primary effect is the stabilization of neuronal membranes against hyperexcitability.[16]

This is achieved by modulating voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials.[16][19] this compound is believed to prolong the inactive state of these channels following an action potential.[16] By doing so, it limits the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This action prevents the spread of seizure discharges from the epileptic focus to adjacent areas of the brain, rather than abolishing the primary focus itself.[3][18] There is also some evidence that it may influence calcium channels, which could further contribute to its overall anticonvulsant effect by modulating neurotransmitter release.[16]

Diagram 2: Proposed Mechanism of Action of this compound

Caption: this compound stabilizes the inactive state of Na+ channels, reducing neuronal firing.

Conclusion